molecular formula C8H6Cl2O3S B3036532 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride CAS No. 3511-47-5

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride

Cat. No. B3036532
CAS RN: 3511-47-5
M. Wt: 253.1 g/mol
InChI Key: XWIWYJKLMNGMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride, also known by its CAS Number 3511-47-5, is a chemical compound with the formula C8H6Cl2O3S . It is a solid substance used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride is represented by the InChI code 1S/C8H6Cl2O3S/c1-5(11)6-2-3-7(9)8(4-6)14(10,12)13/h2-4H,1H3 . This indicates that the molecule consists of an acetyl group (CH3CO-) and a sulfonyl chloride group (-SO2Cl) attached to a chlorobenzene ring .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride were not found in the search results, it’s important to note that sulfonyl chlorides are highly reactive. They are commonly used in organic synthesis as electrophiles in substitution reactions .


Physical And Chemical Properties Analysis

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride is a solid substance . It has a molecular weight of 253.09 g/mol .

Scientific Research Applications

Synthesis of Cyclonucleosides and Heterocyclic Compounds

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride has been utilized in the synthesis of various compounds. For instance, it plays a role in the selective sulfonylation of 8-bromoadenosine derivatives, leading to the creation of purine cyclonucleosides. This method is considered convenient and novel for synthesizing such nucleosides, which are valuable in various biological applications (Ikehara & Kaneko, 1970). Additionally, the synthesis of 2,5-disubstituted-1,3,4-thiadiazole using 5-acetylamino-1,3,4-thiadiazole-2-sulfonyl chloride compound highlights its use in creating heterocyclic compounds (Chen Hong-bo, 2009).

Creation of Sulfonamides and Pharmaceutical Compounds

The chemical has been involved in the production of various sulfonamides and pharmaceutical compounds. For example, in the synthesis of biologically active nuclear-substituted sulfonamides, 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride is used for creating sulfathiazoles with specific substitutions on the benzene ring, which are then evaluated for their pharmaceutical properties (Quan, Daniels, & Kumler, 1954).

Solid-Phase Organic Synthesis

This compound has found applications in solid-phase organic synthesis, specifically in the preparation of disubstituted 1,3-oxazolidin-2ones. This process involves attaching 1,2-diols to a solid support and reacting them with p-toluenesulfonyl isocyanate and subsequent cyclo-elimination (Holte, Thijs, & Zwanenburg, 1998).

Synthesis of Multisulfonyl Chlorides

The synthesis of functional aromatic multisulfonyl chlorides, which are important in creating complex organic molecules for various applications, also incorporates 5-Acetyl-2-chlorobenzene-1-sulfonyl chloride. These compounds serve as main starting building blocks in the preparation of dendritic and other complex organic molecules (Percec et al., 2001).

Safety and Hazards

5-Acetyl-2-chlorobenzene-1-sulfonyl chloride is a hazardous chemical. It should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . Direct contact with the skin, eyes, or clothing should be avoided . It should not be inhaled or ingested, and it should only be used in a well-ventilated area or with adequate respiratory protection .

properties

IUPAC Name

5-acetyl-2-chlorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3S/c1-5(11)6-2-3-7(9)8(4-6)14(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIWYJKLMNGMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-2-chlorobenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Acetyl-2-chlorobenzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
5-Acetyl-2-chlorobenzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
5-Acetyl-2-chlorobenzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
5-Acetyl-2-chlorobenzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
5-Acetyl-2-chlorobenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.